Incanoside C

Description

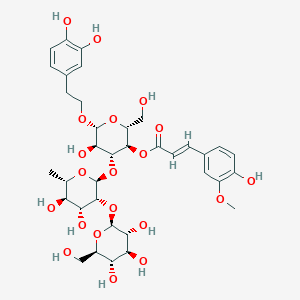

Incanoside C is a phenylethanoid glycoside first isolated from Caryopteris incana (Thunb.) Miq. (Verbenaceae) and later identified in Clerodendrum infortunatum (Lamiaceae) . Its structure comprises a 3,4-dihydroxyphenylethyl moiety linked to a trisaccharide chain (β-D-glucopyranosyl-(1→2)-α-L-rhamnopyranosyl-(1→3)-β-D-glucopyranoside) with a 4-O-feruloyl substitution (Figure 1) .

Properties

Molecular Formula |

C36H48O20 |

|---|---|

Molecular Weight |

800.8 g/mol |

IUPAC Name |

[(2R,3R,4R,5R,6R)-4-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C36H48O20/c1-15-25(43)28(46)33(56-35-29(47)27(45)26(44)22(13-37)52-35)36(51-15)55-32-30(48)34(50-10-9-17-3-6-18(39)20(41)11-17)53-23(14-38)31(32)54-24(42)8-5-16-4-7-19(40)21(12-16)49-2/h3-8,11-12,15,22-23,25-41,43-48H,9-10,13-14H2,1-2H3/b8-5+/t15-,22+,23+,25-,26+,27-,28+,29+,30+,31+,32+,33+,34+,35-,36-/m0/s1 |

InChI Key |

BZQWSSOAOXGBAN-NGXDCTNJSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)OC)CO)OCCC4=CC(=C(C=C4)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)OC)CO)OCCC4=CC(=C(C=C4)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O |

Synonyms |

1-O-(3,4-dihydroxyphenyl)-ethyl-O-beta-D-glucopyranosyl(1-2)-alpha-L- rhamnopyranosyl(1-3)-4-O-feruloyl-beta-D-glucopyranoside incanoside C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Comparison

Incanoside C belongs to the phenylpropanoid glycoside family, sharing a core phenylethanoid skeleton with variations in hydroxylation, glycosylation, and acyl substitutions. Key structural analogs include:

| Compound | Source | Key Structural Features |

|---|---|---|

| This compound | C. incana, C. infortunatum | 3,4-dihydroxyphenylethyl; 4-O-feruloyl; trisaccharide (Glc-Rha-Glc) |

| Incanoside D | C. incana | 3-hydroxy-4-methoxyphenylethyl; 4-O-feruloyl; trisaccharide |

| Incanoside E | C. incana | 3-methoxy-4-hydroxyphenylethyl; 4-O-feruloyl; trisaccharide |

| Jionoside C | C. infortunatum | Caffeoyl substitution; β-D-glucopyranosyl-(1→2)-α-L-rhamnopyranosyl-(1→3)-β-D-glucopyranoside |

| Angoroside C | Scutellaria spp. | Similar phenylethanoid core; distinct glycosylation pattern (e.g., apiose substituents) |

Structural Insights :

- The 3,4-dihydroxyphenyl group in this compound enhances antioxidant activity compared to Incanosides D and E, where methoxy groups reduce free radical scavenging efficacy .

- Acyl substitutions (feruloyl vs. caffeoyl) influence enzyme inhibition. For example, Jionoside D (6′-O-caffeoyl) exhibits stronger α-amylase inhibition (IC₅₀ 3.4 ± 0.2 µM) than this compound, likely due to caffeoyl’s additional hydroxyl group .

Functional Comparison

Antioxidant Activity

This compound demonstrates superior radical scavenging compared to its analogs:

- DPPH scavenging: this compound > Incanoside D ≈ Incanoside E (qualitative data from bioassay-guided isolation) .

- Hydroxyl radical (•OH): All three Incanosides show activity, but this compound’s dihydroxyphenyl group enhances binding to reactive oxygen species .

Enzyme Inhibition

Key Findings :

- This compound’s α-glucosidase inhibition is less potent than Jionoside D and acarbose, possibly due to its feruloyl group’s lower polarity .

Source-Dependent Variability

- C. infortunatum-derived this compound is often co-isolated with diterpenoids and other phenylpropanoids (e.g., brachynoside), which may synergize its antidiabetic effects .

- C. incana-derived this compound is associated with stronger antioxidative profiles due to the plant’s unique secondary metabolite composition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.